![molecular formula C6H5ClN2O B580197 2-Amino-4-chloronicotinaldehyde CAS No. 884004-48-2](/img/structure/B580197.png)
2-Amino-4-chloronicotinaldehyde
Overview
Description
2-Amino-4-chloronicotinaldehyde is a chemical compound with the CAS Number: 884004-48-2. It has a molecular weight of 156.57 and its IUPAC name is 2-amino-4-chloronicotinaldehyde . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-Amino-4-chloronicotinaldehyde involves several stages. In one experiment, n-butyllithium and N,N,N,N,-tetramethylethylenediamine were mixed in tetrahydrofuran and hexane at -78℃ for 0.5 hours. Then, the reaction mass was allowed to stand for another 30 minutes. DMF was added, maintaining the temperature at -78 °C. After 1 hour, the cooling was stopped and the reaction mixture was allowed to warm to room temperature and stand for another hour .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloronicotinaldehyde is represented by the linear formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-6 (8)4 (5)3-10/h1-3H, (H2,8,9) .
Physical And Chemical Properties Analysis
2-Amino-4-chloronicotinaldehyde is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Bioconjugation : A method for site-directed labeling of peptides involves the oxidation of a 2-amino alcohol structure in proteins and peptides, generating an aldehyde that reacts with a hydrazide to form a hydrazone-peptide conjugate. This method can be used for attaching various groups like biotin, fluorescent reporters, or cytotoxic drugs to peptides (Geoghegan & Stroh, 1992).
Synthesis of Anticancer Drug Intermediates : 2-Amino-4-chloronicotinaldehyde is an important intermediate in synthesizing biologically active intermediates of anticancer drugs. A study established an efficient synthetic method for such compounds, showing its significance in medicinal chemistry (Duan et al., 2017).
Antibacterial Applications : Schiff bases derived from 2-amino-4-chloronicotinaldehyde have been used to synthesize zinc complexes with antibacterial properties. These complexes have shown efficacy against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).
Chemical Synthesis and Reactivity : 2-Amino-4-chloronicotinaldehyde has been utilized in various chemical synthesis processes, demonstrating its importance as a versatile building block in the creation of complex molecules and natural products (Alcaide & Almendros, 2002).
Formaldehyde Detection : A compound related to 2-amino-4-chloronicotinaldehyde, 4-amino-3-penten-2-one, has been identified as a selective reagent for detecting aldehydes like formaldehyde, showcasing its utility in analytical chemistry (Compton & Purdy, 1980).
Safety and Hazards
The safety information for 2-Amino-4-chloronicotinaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-amino-4-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVETGVSYSMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673079 | |
Record name | 2-Amino-4-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloronicotinaldehyde | |
CAS RN |
884004-48-2 | |
Record name | 2-Amino-4-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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